molecular formula C26H23N3O2 B2800729 8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-64-5

8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2800729
CAS RN: 866728-64-5
M. Wt: 409.489
InChI Key: LLKWMDZDKZKNHF-UHFFFAOYSA-N
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Description

8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s structure suggests it could serve as a valuable building block in organic synthesis. Specifically, its pinacol boronic ester moiety makes it amenable to Suzuki–Miyaura coupling reactions . Additionally, the radical-based catalytic protodeboronation of alkyl boronic esters, including this compound, enables the functionalization of alkenes via anti-Markovnikov hydromethylation . This transformation is particularly valuable for accessing complex molecules.

Natural Product Synthesis and Total Synthesis

The compound’s structural complexity makes it an intriguing target for total synthesis. Researchers could use it as a precursor to synthesize natural products or alkaloids. For instance, the formal total synthesis of δ-®-coniceine and indolizidine 209B demonstrates its utility .

properties

IUPAC Name

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-31-20-13-14-23-21(15-20)26-22(25(27-28-26)18-9-5-4-6-10-18)17-29(23)16-19-11-7-8-12-24(19)30-2/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWMDZDKZKNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline

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